molecular formula C8H7ClN2O B172373 3-(Benzyloxy)-3-chloro-3H-diazirene CAS No. 113711-60-7

3-(Benzyloxy)-3-chloro-3H-diazirene

Cat. No.: B172373
CAS No.: 113711-60-7
M. Wt: 182.61 g/mol
InChI Key: BBWUNGHNDGXTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-3-chloro-3H-diazirene is an organic compound characterized by the presence of a diazirene ring, a benzyl group, and a chlorine atom. Diazirenes are known for their unique photochemical properties, making them valuable in various scientific applications, particularly in photochemistry and photobiology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-3-chloro-3H-diazirene typically involves the reaction of benzyl alcohol with chloroform and a base, followed by the introduction of a diazirene moiety. The reaction conditions often require careful control of temperature and pH to ensure the stability of the diazirene ring.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the diazirene ring, potentially leading to the formation of amines.

    Substitution: The chlorine atom in this compound can be substituted by nucleophiles, resulting in a variety of substituted diazirene derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Substituted diazirene derivatives.

Scientific Research Applications

3-(Benzyloxy)-3-chloro-3H-diazirene has several applications in scientific research:

    Chemistry: Used as a photolabile protecting group in organic synthesis.

    Biology: Employed in photoaffinity labeling to study protein-ligand interactions.

    Industry: Utilized in the development of photochemical sensors and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-3-chloro-3H-diazirene primarily involves its photochemical properties. Upon exposure to UV light, the diazirene ring undergoes a photolytic cleavage, generating reactive intermediates that can form covalent bonds with nearby molecules. This property is exploited in photoaffinity labeling, where the compound can be used to covalently attach to target proteins, allowing for their identification and study.

Comparison with Similar Compounds

    3-(Benzyloxy)-3H-diazirene: Lacks the chlorine atom, making it less reactive in substitution reactions.

    3-Chloro-3H-diazirene: Lacks the benzyl group, affecting its photochemical properties.

    3-(Benzyloxy)-3-bromo-3H-diazirene: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness: 3-(Benzyloxy)-3-chloro-3H-diazirene is unique due to the combination of its photochemical properties and the presence of both a benzyl group and a chlorine atom. This combination allows for a wide range of chemical reactions and applications, particularly in photochemistry and photobiology.

Properties

IUPAC Name

3-chloro-3-phenylmethoxydiazirine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-8(10-11-8)12-6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWUNGHNDGXTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2(N=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40549605
Record name 3-(Benzyloxy)-3-chloro-3H-diazirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113711-60-7
Record name 3-(Benzyloxy)-3-chloro-3H-diazirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40549605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.